REACTION_CXSMILES
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[N+:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1[CH3:14])([O-:3])=[O:2].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]>C(O)C.O>[NH2:11][C:6]1[CH:7]=[C:8]([F:10])[CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[C:5]=1[CH3:14] |f:1.2.3.4.5.6.7.8.9.10.11.12|
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Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)F)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
16.39 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
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Name
|
|
Quantity
|
130 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
to stir at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (4×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts are dried over sodium sulfate and rotary evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography on silica gel
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Type
|
WASH
|
Details
|
eluting with 15% ethyl acetate/hexane
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |